molecular formula C23H23F2N3O2S B2777737 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1226427-29-7

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2777737
CAS RN: 1226427-29-7
M. Wt: 443.51
InChI Key: WXZSVPFJNRIMIK-UHFFFAOYSA-N
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Description

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23F2N3O2S and its molecular weight is 443.51. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Activities

  • Compounds with similar structures have been synthesized and evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, showing potential for antiviral applications (Attaby et al., 2006).
  • Another study synthesized new imidazole-based heterocycles and screened them for antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities, highlighting their potential in antimicrobial and health-related fields (Abdel-Wahab et al., 2011).

Synthesis and Optical Properties

  • Research into the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated high yields and significant Stokes' shifts in their optical properties, indicating their potential use in low-cost luminescent materials (Volpi et al., 2017).

Conducting Polymers

  • A study on the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives explored the effects of substituents on their properties, such as electrical conductivity and thermal stability, suggesting their applicability in electronics and materials science (Pandule et al., 2014).

properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O2S/c1-16-4-6-17(7-5-16)20-14-26-23(31-15-21(29)27-12-2-3-13-27)28(20)18-8-10-19(11-9-18)30-22(24)25/h4-11,14,22H,2-3,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZSVPFJNRIMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

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